molecular formula C18H22N4O4S B14116622 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B14116622
M. Wt: 390.5 g/mol
InChI Key: WATRNQCUYBYWTP-UHFFFAOYSA-N
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Description

2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its unique quinoxaline and pyrrolidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the quinoxaline core. The nitro group is introduced through nitration reactions, followed by the attachment of the sulfanylmethyl group. The pyrrolidine-1-carboxylic acid tert-butyl ester moiety is then synthesized and coupled with the quinoxaline derivative under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The sulfanylmethyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the quinoxaline and pyrrolidine structures can interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-morpholine-1-carboxylic acid tert-butyl ester

Uniqueness

2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H22N4O4S

Molecular Weight

390.5 g/mol

IUPAC Name

tert-butyl 2-[(6-nitroquinoxalin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H22N4O4S/c1-18(2,3)26-17(23)21-8-4-5-13(21)11-27-16-10-19-15-9-12(22(24)25)6-7-14(15)20-16/h6-7,9-10,13H,4-5,8,11H2,1-3H3

InChI Key

WATRNQCUYBYWTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

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